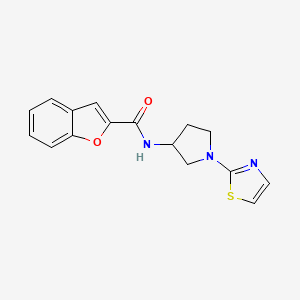

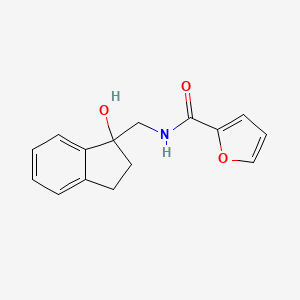

![molecular formula C17H16N2O2S3 B2861038 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034548-25-7](/img/structure/B2861038.png)

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxalamide group and the thiophene rings. Oxalamides can participate in various reactions such as hydrolysis, reduction, and condensation . Thiophenes, being aromatic, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, oxalamides have high melting points and are soluble in common organic solvents . Thiophenes are typically colorless liquids that are insoluble in water but soluble in organic solvents .科学的研究の応用

Synthesis and Characterization

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds are often synthesized and characterized for their unique properties in various scientific applications. For instance, a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, related to the chemical structure , has been developed. This methodology, applicable to anthranilic acid derivatives and oxalamides, is operationally simple and high yielding, providing a new useful formula for the synthesis of such compounds (Mamedov et al., 2016).

Optical and Electronic Properties

The optical and electronic properties of conjugated polymers derived from thiophene units have been extensively studied, indicating their potential in photonic devices. For example, the investigation of a donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene revealed significant charge-transporting and linear optical properties. This includes bluish-green fluorescence in solution and thin film form and an optical band gap determined to be 2.27 eV. Such materials are promising for applications in photonic devices due to their third-order nonlinear optical properties and optical limiting type absorptive nonlinearity, which arises from an effective three-photon absorption process (Manjunatha et al., 2009).

Catalytic Applications

The compound and its related catalyst systems have been explored for their effectiveness in coupling reactions. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalytic system, for instance, has been shown to be effective for Goldberg amidation with inferior reactive (hetero)aryl chlorides. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides in good to excellent yields, demonstrating the versatility and efficiency of this catalytic system (De et al., 2017).

Photochromic and Electrochromic Materials

Research on mono- and bithiophene-substituted diarylethene photoswitches has shown these compounds to have emissive open or closed forms, which is relevant for the design of photochromic materials. These materials have potential applications in super-resolution fluorescence microscopy due to their high degree of fluorescence modulation, good fatigue resistance, and large fluorescence quantum yield. The ability to undergo reversible ring-opening and ring-closure reactions upon irradiation with UV and visible light highlights their suitability for optical data storage and photoswitching applications (Schleper et al., 2019).

Corrosion Inhibition

Compounds related to N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide have been explored as corrosion inhibitors for metals in acidic environments. The inhibitory action on the corrosion of mild steel in hydrochloric and sulfuric acid solutions was examined, with results suggesting efficient corrosion inhibition. The efficiency of these compounds as corrosion inhibitors increases with the concentration, indicating their potential industrial applications in protecting metal surfaces against corrosion (Daoud et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

N'-(thiophen-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S3/c20-16(17(21)19-10-14-2-1-8-23-14)18-7-5-13-3-4-15(24-13)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTKJHRANHIEES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2860958.png)

![Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2860963.png)

![Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2860967.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860968.png)

![N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2860969.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)